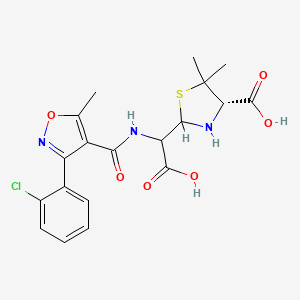

Cloxacillin penicilloic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1642629-96-6 |

|---|---|

Molecular Formula |

C19H20ClN3O6S |

Molecular Weight |

453.9 g/mol |

IUPAC Name |

(4S)-2-[carboxy-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C19H20ClN3O6S/c1-8-11(12(23-29-8)9-6-4-5-7-10(9)20)15(24)21-13(17(25)26)16-22-14(18(27)28)19(2,3)30-16/h4-7,13-14,16,22H,1-3H3,(H,21,24)(H,25,26)(H,27,28)/t13?,14-,16?/m0/s1 |

InChI Key |

DULNZIMTIHIZEK-BBBYJDLNSA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Formation and Degradation Pathways of Cloxacillin Penicilloic Acid

Hydrolytic Cleavage Mechanisms of the Beta-Lactam Ring

The inherent strain of the four-membered beta-lactam ring in the cloxacillin (B1194729) molecule makes it a prime target for nucleophilic attack, particularly by water, leading to hydrolysis. This process can be catalyzed by acidic, alkaline, or enzymatic conditions, each presenting a distinct mechanistic pathway to the formation of Cloxacillin Penicilloic Acid.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the degradation of cloxacillin can be a complex process involving a series of reactions slideshare.netresearchgate.net. The acid-catalyzed hydrolysis pathway involves the protonation of the carbonyl oxygen of the beta-lactam ring, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon atom leads to the opening of the strained ring. This reaction forms an unstable intermediate, which then rearranges to the more stable this compound researchgate.netnih.gov. While several degradation products can arise from acid hydrolysis, the formation of penicilloic acid is a key pathway resulting from the cleavage of the undissociated penicillin molecule researchgate.netresearchgate.net.

Alkaline Hydrolysis Pathways

The beta-lactam ring of cloxacillin is highly susceptible to alkaline hydrolysis slideshare.net. The mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the beta-lactam ring. This attack results in the formation of a tetrahedral intermediate. The strained ring then opens, cleaving the amide bond and yielding the inactive this compound slideshare.net. This pathway is considered a primary route of degradation in alkaline or even neutral aqueous solutions and is generally irreversible slideshare.netresearchgate.net. Studies on similar penicillins have shown that under alkaline conditions, penicilloic acid is the predominant decomposition product researchgate.net.

Enzymatic Hydrolysis by Beta-Lactamases

The most significant mechanism of bacterial resistance to beta-lactam antibiotics, including cloxacillin, is the production of beta-lactamase enzymes patsnap.comebi.ac.uk. These enzymes catalyze the hydrolysis of the amide bond in the beta-lactam ring, converting cloxacillin into the antibiotically inactive this compound slideshare.net.

The general mechanism for serine-beta-lactamases involves the acylation of a serine residue in the enzyme's active site, forming a transient acyl-enzyme intermediate. This is followed by the deacylation step, where a water molecule hydrolyzes the intermediate, releasing the penicilloic acid and regenerating the active enzyme ebi.ac.ukresearchgate.netnih.gov.

While cloxacillin's bulky isoxazolyl side chain provides steric hindrance that confers resistance to some penicillinases, it is not immune to all beta-lactamases researchgate.netpatsnap.com. For instance, Class D beta-lactamases are capable of hydrolyzing cloxacillin ebi.ac.uk. Similarly, penicillinase from B. cereus has been shown to hydrolyze cloxacillin researchgate.net.

Oxidative Degradation Mechanisms

Advanced Oxidation Processes (AOPs) have been shown to degrade cloxacillin through various mechanistic pathways. These processes generate highly reactive species, such as hydroxyl radicals, which can attack the cloxacillin molecule at multiple sites nih.gov. One of the identified primary degradation pathways involves the opening of the central beta-lactam ring, leading to the formation of intermediate products that can eventually mineralize nih.gov. Other identified pathways in AOPs include the oxidation of the thioether group and the breakdown of the secondary amide nih.gov.

Furthermore, degradation using non-thermal plasma jets, which also generate a variety of reactive species, has been shown to effectively break down cloxacillin researchgate.net. These oxidative methods ultimately lead to the disruption of the core beta-lactam structure, a critical step in the formation of penicilloic acid and subsequent degradation products.

Biotransformation Pathways and In Vitro/In Vivo Formation

Following administration, cloxacillin undergoes biotransformation in the body, with a primary metabolic pathway being the hydrolysis of the beta-lactam ring to form this compound drugbank.comnih.gov. This metabolite is microbiologically inactive nih.gov. Studies have indicated that a notable percentage of an absorbed cloxacillin dose is converted to penicilloic acids in vivo nih.gov. The liver is considered a probable site for this metabolic inactivation nih.gov.

In vitro studies using human liver microsomes to investigate the metabolism of the structurally similar flucloxacillin (B1213737) found that fluthis compound was the major metabolite detected ncl.ac.uk. This supports the understanding that hepatic mechanisms play a significant role in the hydrolytic degradation of isoxazolyl penicillins like cloxacillin to their corresponding penicilloic acids.

Kinetic Analysis of Cloxacillin Degradation to this compound

The rate of cloxacillin degradation to this compound is influenced by factors such as pH, temperature, and the presence of catalysts. Kinetic studies provide quantitative insight into the stability of the parent molecule.

The degradation of cloxacillin in aqueous solution generally follows first-order kinetics cjhp-online.ca. The rate of this degradation is significantly pH-dependent. One study conducted at 77°C demonstrated that the degradation was faster at a pH of 6.5 compared to 4.5 cjhp-online.ca.

| Initial pH | Apparent Half-Life (minutes) | Percentage Remaining (after 120 mins) |

|---|---|---|

| 4.5 | 79.7 ± 3.2 | 36.74 ± 2.41% |

| 6.5 | 66.9 ± 2.1 | 28.01 ± 2.48% |

Data sourced from a study on the stability of cloxacillin intravenous solutions cjhp-online.ca.

The influence of temperature on the degradation rate is described by the Arrhenius equation. An apparent activation energy of 80.34 ± 5.88 kJ mol⁻¹ has been determined for the degradation of cloxacillin in aqueous solution, indicating the temperature sensitivity of the hydrolysis reaction researchgate.net.

In photocatalytic degradation processes, the kinetics can also be modeled. For instance, under UV/ZnO photocatalysis at an optimal pH of 11, the degradation of cloxacillin was found to follow pseudo-first-order kinetics.

| Condition | Kinetic Model | Rate Constant (k) |

|---|---|---|

| UV/ZnO Photocatalysis (pH 11) | Pseudo-first-order | 0.029 min⁻¹ |

| Non-Thermal Plasma Jet | First-order | 0.366 min⁻¹ |

Data sourced from studies on photocatalytic and plasma-based degradation researchgate.netnih.gov.

These kinetic analyses are crucial for determining the stability and shelf-life of cloxacillin formulations and for understanding its environmental fate.

Reaction Order and Rate Constants Determination

The degradation of cloxacillin to this compound has been shown to follow different kinetic models depending on the conditions, though it is frequently described by first-order or pseudo-first-order kinetics.

In aqueous solutions, the degradation generally appears to be a first-order reaction cjhp-online.ca. Studies involving non-thermal plasma treatment and photocatalytic processes also report first-order or pseudo-first-order degradation kinetics nih.govresearchgate.net. For instance, using a non-thermal pencil plasma jet, the degradation of cloxacillin followed first-order kinetics with a rate constant of 0.366 min⁻¹ researchgate.net. Similarly, photocatalytic degradation using UV/ZnO under optimal conditions (pH 11) followed pseudo-first-order kinetics with a rate constant of 0.029 min⁻¹ nih.gov.

However, the reaction order can shift based on the solvent system. In one study, the degradation of cloxacillin sodium in methanol (B129727) followed zero-order kinetics. The introduction of butyl acetate (B1210297) to the system not only accelerated the degradation but also shifted the kinetics to first-order researchgate.net.

The table below summarizes the reaction order and rate constants determined under various experimental conditions.

| Conditions | Reaction Order | Rate Constant (k) | Half-life (t½) | Source |

| Aqueous Phosphate (B84403) Buffer (pH 4.5, 77°C) | First-Order | - | 79.7 ± 3.2 minutes | cjhp-online.ca |

| Aqueous Phosphate Buffer (pH 6.5, 77°C) | First-Order | - | 66.9 ± 2.1 minutes | cjhp-online.ca |

| Methanol | Zero-Order | - | - | researchgate.net |

| Methanol/Butyl Acetate System | First-Order | - | - | researchgate.net |

| UV/ZnO Photocatalysis (pH 11) | Pseudo-First-Order | 0.029 min⁻¹ | - | nih.gov |

| Non-Thermal Plasma Jet | First-Order | 0.366 min⁻¹ | - | researchgate.net |

Influence of Environmental Parameters on Degradation Kinetics

The rate at which cloxacillin degrades to this compound is significantly influenced by environmental factors such as pH, temperature, and the composition of the solution.

Influence of pH: The pH of the solution is a critical factor affecting degradation rates. Studies have shown that the degradation rate is pH-dependent researchgate.netcjhp-online.canih.gov. In one investigation, the degradation was faster at a pH of 6.5 compared to a pH of 4.5, with average half-lives of 66.9 minutes and 79.7 minutes, respectively cjhp-online.ca. Another study noted that the degradation rate generally increased with a rise in pH, although there was a distinct drop in the rate at approximately pH 6.5 researchgate.net. For photocatalytic processes, a highly alkaline pH of 11 was found to be optimal for the complete degradation of cloxacillin nih.gov.

Influence of Temperature: As with most chemical reactions, an increase in temperature accelerates the degradation of cloxacillin. The effect of temperature on the degradation in an aqueous solution was determined, and the apparent activation energy was calculated to be 80.34 ± 5.88 kJ mol⁻¹ researchgate.net. In a study on the stability of cloxacillin in milk, increasing the temperature from 60°C to 100°C resulted in a significant decrease in the half-life from 367 minutes to 46 minutes researchgate.net.

Influence of Solution Composition: The solvent and other components in a solution can alter the degradation kinetics. The degradation rate of cloxacillin was observed to be greater in normal saline (NS) solutions compared to dextrose 5% in water (D5W) solutions, a difference attributed to the higher initial pH of the saline solutions cjhp-online.ca. The composition of organic solvents also plays a role; while the addition of water to a methanol solution decreased the rate constant, the introduction of butyl acetate accelerated the degradation researchgate.net.

The table below provides a summary of the effects of these environmental parameters.

| Parameter | Condition | Observed Effect on Degradation Rate | Source |

| pH | pH 6.5 vs. pH 4.5 | Faster at pH 6.5 | cjhp-online.ca |

| Increasing pH | General increase, with a drop around pH 6.5 | researchgate.net | |

| pH 11 (Photocatalysis) | Optimal for complete degradation | nih.gov | |

| Temperature | 60°C to 100°C (in milk) | Rate increased significantly (t½ decreased from 367 to 46 min) | researchgate.net |

| Aqueous Solution | Apparent activation energy of 80.34 ± 5.88 kJ mol⁻¹ | researchgate.net | |

| Solution Composition | Normal Saline vs. D5W | Faster in Normal Saline | cjhp-online.ca |

| Methanol with Water | Rate constant decreased | researchgate.net | |

| Methanol with Butyl Acetate | Rate accelerated | researchgate.net |

Synthetic Approaches and Derivatives of Cloxacillin Penicilloic Acid

Chemical Synthesis Methodologies for Cloxacillin (B1194729) Penicilloic Acid

Cloxacillin penicilloic acid is the primary degradation product of cloxacillin, formed by the hydrolytic cleavage of the strained β-lactam ring. wikipedia.orgresearchgate.net This transformation can be achieved through several methodologies, including controlled chemical hydrolysis.

One of the most direct methods for synthesizing this compound is through alkaline hydrolysis. scribd.com This process involves treating the parent cloxacillin with a base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring, which leads to its opening and the formation of the corresponding penicilloic acid. taylorandfrancis.com The conditions for this reaction, such as pH, temperature, and reaction time, are critical to ensure complete conversion and minimize the formation of other degradation by-products. researchgate.net

Another described method involves the reaction of 6-aminopenicillanic acid (6-APA) with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to form cloxacillin, which can then be hydrolyzed. scribd.com While not a direct synthesis from simple precursors, the preparation of pure crystalline samples of this compound has been described for use in immunological studies. nih.gov The synthesis of potential cloxacillin impurities, including its penicilloic acid, is vital for creating reference standards to ensure the purity of the final drug substance. researchgate.net

The table below summarizes key synthetic approaches for this compound.

Table 1: Methodologies for this compound Synthesis| Synthesis Method | Key Reagents/Enzymes | General Conditions | Outcome |

|---|---|---|---|

| Alkaline Hydrolysis | Cloxacillin, Sodium Hydroxide (NaOH) | Controlled pH (basic), aqueous solution | Cleavage of the β-lactam ring to form the sodium salt of this compound. scribd.comtaylorandfrancis.com |

| Acidic Hydrolysis | Cloxacillin, Acid (e.g., HCl) | Controlled pH (acidic), aqueous solution | Leads to a variety of degradation products, including penicilloic acid, though further degradation can occur. researchgate.net |

| Enzymatic Hydrolysis | Cloxacillin, β-Lactamase | Aqueous buffer, physiological pH and temperature | Catalytic opening of the β-lactam ring, mimicking bacterial resistance mechanisms. |

| Preparation of Crystalline Samples | Cloxacillin | Specific solvent and pH conditions | Isolation of pure, crystalline this compound for use as an analytical standard or in research. nih.gov |

Preparation of Related Penicilloic Acid Impurities and Analogues

The synthesis of impurities and analogues related to this compound is essential for analytical method development and for understanding structure-activity relationships. These compounds often arise as by-products during the synthesis or degradation of various penicillin antibiotics.

Methods have been developed for the preparation of pure crystalline samples of penicilloic acids from a wide range of penicillins, including not only cloxacillin but also flucloxacillin (B1213737), amoxicillin (B794), ampicillin (B1664943), and penicillin G. nih.gov These methods provide essential reference materials for impurity profiling.

Furthermore, a general procedure has been reported for the conversion of various penicilloic acid derivatives (from oxacillin (B1211168), dicloxacillin (B1670480), cloxacillin, etc.) into their corresponding penilloic acids. researchgate.net This conversion is typically achieved under mild reduced pressure in the presence of an inorganic acid, yielding the penilloic acid derivatives in high purity. researchgate.net

Research into cloxacillin impurities has led to the specific synthesis of several related compounds. researchgate.net These include:

(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl) glycine (B1666218) (Glycine analogue of cloxacillin)

CMICAA adduct of cloxacillin

N-2-ethylhexanoyl penicilloic acid of cloxacillin

N-Acetylated penicilloic acid of cloxacillin

Cloxacillin Penicillamide

The synthesis of these specific molecules allows for their characterization and use as standards to monitor the purity of cloxacillin sodium drug substance. researchgate.net Similarly, studies on other penicillins like piperacillin (B28561) have identified and synthesized impurities such as acetylated penicilloic acid and a penicilloic acid-piperacillin dimer, providing insight into general degradation pathways applicable to the broader penicillin family. nih.gov

The table below details the preparation of various penicilloic acid-related structures.

Advanced Analytical Methodologies for Cloxacillin Penicilloic Acid Characterization and Quantification

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to separating Cloxacillin (B1194729) penicilloic acid from its parent compound and other related substances. These techniques offer high resolution and sensitivity, making them indispensable for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cloxacillin and its derivatives, including Cloxacillin penicilloic acid. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. The method's versatility allows for its application in routine quality control, stability testing, and the analysis of pharmaceutical formulations.

Various HPLC methods have been developed, differing in column chemistry, mobile phase composition, and detection wavelengths, to optimize the separation and quantification of Cloxacillin and, by extension, monitor the formation of its penicilloic acid. The degradation of Cloxacillin into this compound can be readily monitored by observing the decrease in the parent drug's peak area and the emergence of a new peak corresponding to the degradation product. Detection is typically performed using a UV detector, with wavelengths commonly set between 220 and 250 nm to capture the absorbance of the beta-lactam ring and associated chromophores.

Table 1: Representative HPLC Conditions for Cloxacillin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Thermo C18 (250 x 4.6 mm, 5 µm) | Hypersil C18 (250 x 4.6 mm, 5 µm) | P. Hypersorb ODS (250 x 4.6 mm) |

| Mobile Phase | 20mM KH2PO4 (pH 3.0): Acetonitrile (20:80 v/v) | Acetonitrile: Phosphate (B84403) buffer pH 5.0 (35:65 v/v) | Acetonitrile: 0.02 M Phosphate buffer pH 3.0 (35:65 v/v) |

| Flow Rate | 1.0 mL/min | Not Specified | 1.8 mL/min |

| Detection Wavelength | 224 nm | Not Specified | 225 nm |

| Retention Time (Cloxacillin) | ~3.99 min | ~7.91 min | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides unparalleled specificity and sensitivity for the identification and quantification of this compound. This technique is particularly valuable for analyzing complex matrices and for detecting trace levels of the compound. The chromatographic separation first isolates the analyte, which is then ionized and fragmented in the mass spectrometer.

Electrospray ionization (ESI) in positive mode is commonly employed for the analysis of penicillins and their metabolites. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring its characteristic product ions after fragmentation. This high degree of selectivity allows for accurate quantification even in the presence of co-eluting substances. The molecular weight of this compound is 453.9 g/mol , which serves as the basis for identifying its precursor ion in mass spectrometric analysis. Methods have been established for the simultaneous determination of various penicillins and their corresponding penicilloic acids in diverse samples, demonstrating the robustness of LC-MS/MS for this application. researchgate.net

Table 2: LC-MS/MS Parameters for Penicillin Analysis (Including Cloxacillin)

| Parameter | Typical Conditions |

|---|---|

| Chromatography | Reversed-phase HPLC (e.g., C18 column) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Cloxacillin) [m/z] | 436 |

| Product Ions (Cloxacillin) [m/z] | 178, 220 |

| Precursor Ion (this compound) [m/z] | 454 (as [M+H]+) |

| Product Ions (this compound) [m/z] | Specific fragments resulting from the precursor ion |

Spectroscopic Elucidation Techniques

Spectroscopic techniques are vital for the definitive structural confirmation of this compound and for analyzing its chemical properties. These methods provide information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecular structure. The formation of this compound from Cloxacillin involves the hydrolytic cleavage of the β-lactam ring. This chemical transformation results in significant changes in the NMR spectrum.

Specifically, the signals corresponding to the protons and carbons of the strained four-membered β-lactam ring in Cloxacillin would be absent in the spectrum of the penicilloic acid. In their place, new signals corresponding to the newly formed carboxylic acid and amine functionalities would appear. While specific, publicly available experimental spectra for this compound are limited, the expected shifts can be inferred from the known structure and comparison with the parent drug. This structural confirmation is critical for verifying the identity of degradation products in pharmaceutical samples.

Table 3: Expected Key Differences in NMR Spectra: Cloxacillin vs. This compound

| Feature | Cloxacillin | This compound (Expected) |

|---|---|---|

| β-Lactam Ring Protons | Characteristic signals present | Signals absent |

| β-Lactam Ring Carbons | Characteristic signals present (including a carbonyl ~175 ppm) | Signals absent |

| New Functional Groups | N/A | Appearance of signals for new -COOH and -NH groups |

| Thiazolidine Ring Protons/Carbons | Present | Shifts are altered due to the ring opening and change in chemical environment |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The hydrolysis of Cloxacillin to this compound leads to distinct changes in the infrared spectrum. The most notable change is the disappearance of the characteristic absorption band of the β-lactam carbonyl group, which is typically observed at a high wavenumber (around 1770 cm⁻¹) due to ring strain.

In the spectrum of this compound, this band is replaced by absorption bands corresponding to a standard carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹) and C=O stretch (around 1700-1725 cm⁻¹), as well as N-H bending vibrations from the newly formed secondary amine. By comparing the FTIR spectrum of a sample to that of a Cloxacillin reference standard, the presence of the penicilloic acid can be confirmed.

Table 4: Key FTIR Functional Group Absorptions for this compound Analysis

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) | Significance in Analysis |

|---|---|---|---|

| β-Lactam Carbonyl (in Cloxacillin) | C=O Stretch | ~1770 | Disappearance indicates hydrolysis |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | Confirms presence of penicilloic acid |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Confirms presence of penicilloic acid |

| Amide (Side Chain) | C=O Stretch | ~1650 | Present in both molecules |

| Amine | N-H Bend | 1650 - 1580 | Appearance indicates hydrolysis |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring the degradation of Cloxacillin to this compound over time. Cloxacillin exhibits a characteristic maximum absorbance (λmax) in the UV region, often reported around 224-225 nm. pharmaffiliates.com The hydrolysis of the β-lactam ring alters the electronic structure of the molecule, leading to changes in its UV-Vis absorption spectrum.

Table 5: Application of UV-Vis Spectroscopy in Cloxacillin Degradation Studies

| Parameter | Description |

|---|---|

| Principle | Monitoring the change in absorbance over time as Cloxacillin hydrolyzes to this compound. |

| Cloxacillin λmax | Approximately 224-225 nm. |

| Observed Changes | Decrease in absorbance at the λmax of Cloxacillin. Potential shift in λmax or appearance of new absorption bands corresponding to the penicilloic acid. |

| Application | Kinetic analysis of degradation, stability testing of pharmaceutical formulations. |

Photoelectrochemical Impedance Spectroscopy in Analytical Sensing

Photoelectrochemical impedance spectroscopy (PEIS) is an emerging analytical technique that integrates photoelectrochemistry with electrochemical impedance spectroscopy (EIS) to create highly sensitive sensing platforms. This method relies on measuring the changes in the electrochemical impedance of a photosensitive material upon interaction with a target analyte under light irradiation. The fundamental principle of PEIS lies in its remarkable sensitivity to subtle variations at the electrode-electrolyte interface, where biorecognition events occur mdpi.com. For the detection of cloxacillin and its derivatives, PEIS offers a promising avenue for developing rapid and sensitive analytical methods.

A notable application of this technique has been the development of a PEIS-based sensor for the direct detection of cloxacillin. One such sensor utilizes a nanocomposite of tetrabutylammonium (B224687) octamolybdate immobilized on an indium tin oxide (ITO) electrode dntb.gov.uaresearchgate.net. In this system, the interaction of cloxacillin with the modified electrode surface under illumination leads to measurable changes in the impedance characteristics. The sensor demonstrated a wide linear range for cloxacillin detection, from 10⁻¹¹ to 10⁻⁷ M, with a very low limit of detection of 10⁻¹¹⁵ M researchgate.net. The use of light excitation in this system was shown to significantly enhance the detection capabilities compared to measurements taken in the dark researchgate.net.

The underlying mechanism involves the generation of electron-hole pairs in the semiconductor material upon light absorption. The subsequent charge transfer processes at the electrode-solution interface are influenced by the presence of the target analyte, leading to a change in the impedance spectrum. This change can be modeled using an equivalent electrical circuit, allowing for the quantification of the analyte.

Furthermore, the principle of detecting the hydrolysis product of penicillins, such as this compound, has been demonstrated in a proof-of-concept study for a photoelectrochemical enzymatic penicillin biosensor fh-aachen.deresearchgate.net. This type of biosensor detects the H+ ions produced during the enzymatic hydrolysis of the β-lactam ring of penicillin by penicillinase, which converts the penicillin to its corresponding penicilloic acid fh-aachen.deresearchgate.netnih.gov. The local pH change at the sensor surface, a direct consequence of penicilloic acid formation, alters the photoelectrochemical response of a pH-sensitive photoanode, such as titanium dioxide fh-aachen.deresearchgate.net. While this was demonstrated with penicillin G, the same principle is directly applicable to the detection of cloxacillin hydrolysis to this compound.

These studies underscore the potential of PEIS as a powerful tool for the sensitive and selective quantification of cloxacillin and, by extension, this compound. The technique's advantages include its high sensitivity, potential for miniaturization, and the ability to perform label-free detection mdpi.com.

Immunochemical Assay Development for Penicilloic Acids

Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Applications

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the detection and quantification of a vast array of analytes, including small molecules like antibiotic residues and their metabolites. The assay relies on the highly specific binding between an antibody and its corresponding antigen. For the detection of this compound, a competitive ELISA format is typically employed due to the small size of the molecule.

In a competitive ELISA for a small molecule (hapten) like this compound, a known amount of the hapten is conjugated to a carrier protein and coated onto the wells of a microtiter plate. The sample containing the unknown amount of free this compound is then added to the wells along with a specific primary antibody. The free analyte in the sample competes with the coated antigen for the binding sites on the limited amount of antibody. After an incubation period, the unbound components are washed away. A secondary antibody, conjugated to an enzyme, that specifically binds to the primary antibody is then added. Following another washing step, a substrate for the enzyme is introduced, which results in a color change. The intensity of the color is inversely proportional to the concentration of the target analyte in the sample; a lower color intensity indicates a higher concentration of this compound in the sample.

The applicability of ELISA for the detection of cloxacillin has been demonstrated through the commercial availability of Cloxacillin ELISA kits creative-diagnostics.com. These kits are designed for the quantitative measurement of cloxacillin in various matrices such as tissue and milk creative-diagnostics.com. The development of such an assay for this compound would follow a similar protocol, requiring the production of specific antibodies against the penicilloic acid molecule.

The following table outlines the typical steps involved in a competitive ELISA for the detection of this compound:

| Step | Procedure | Purpose |

| 1. Coating | A conjugate of this compound and a carrier protein is adsorbed to the wells of a microtiter plate. | To immobilize the antigen for antibody binding. |

| 2. Blocking | A solution of an irrelevant protein (e.g., bovine serum albumin) is added to block any remaining unbound sites on the plate. | To prevent non-specific binding of antibodies. |

| 3. Competition | The test sample (potentially containing this compound) and a specific primary antibody are added to the wells. | Free this compound in the sample competes with the coated antigen for antibody binding. |

| 4. Washing | The plate is washed to remove any unbound antibodies and other components. | To remove interfering substances. |

| 5. Secondary Antibody Incubation | An enzyme-conjugated secondary antibody that binds to the primary antibody is added. | To attach an enzyme to the bound primary antibody. |

| 6. Washing | The plate is washed again to remove any unbound secondary antibody. | To ensure only specifically bound enzyme remains. |

| 7. Substrate Addition | A chromogenic substrate for the enzyme is added. | The enzyme catalyzes a reaction that produces a colored product. |

| 8. Detection | The absorbance of the colored product is measured using a spectrophotometer. | The color intensity is inversely proportional to the concentration of this compound in the sample. |

Antibody Specificity and Cross-Reactivity with Hydrolyzed Penicillins

The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte. In the context of detecting this compound, the ideal antibody would exhibit high affinity for this molecule and minimal to no binding with the parent cloxacillin, other penicillins, or their corresponding penicilloic acids. The potential for cross-reactivity, where the antibody binds to structurally similar molecules, is a critical consideration in the development and validation of such an assay.

The structure of the side chain of a penicillin molecule is a major determinant of its antigenic specificity. For penicillins, it is primarily the R1 side chain that dictates the specificity of the immune response nih.govamsterdamumc.nlfrontiersin.orgmdpi.com. Therefore, an antibody generated against this compound is expected to primarily recognize the unique side chain of cloxacillin, which is a 3-(2-chlorophenyl)-5-methylisoxazole group.

However, cross-reactivity can occur with other penicillins that share similar side-chain structures. For instance, dicloxacillin (B1670480) has a very similar side chain with two chlorine atoms on the phenyl ring, and oxacillin (B1211168) has a phenyl group without chlorine. It is plausible that an antibody raised against this compound might show some degree of cross-reactivity with the penicilloic acids of these structurally related penicillins.

Studies on beta-lactam allergies have shown that while the beta-lactam ring itself can be a target for the immune system, side-chain similarities are a more common cause of cross-reactivity nih.govfrontiersin.org. In a study of subjects with immediate reactions to amoxicillin (B794), a significant portion showed reactivity to amoxicillin specifically and tolerated other penicillins like penicillin G, highlighting the role of the side chain in antibody recognition nih.gov.

The following table presents a hypothetical cross-reactivity profile for an antibody developed against this compound, based on structural similarities of the side chains of other penicillins. The percentage of cross-reactivity would need to be determined experimentally during the validation of the immunoassay.

| Compound | Side Chain Structure | Expected Cross-Reactivity (%) |

| This compound | 3-(2-chlorophenyl)-5-methylisoxazole | 100 |

| Dithis compound | 3-(2,6-dichlorophenyl)-5-methylisoxazole | High |

| Oxacillin Penicilloic Acid | 3-phenyl-5-methylisoxazole | Moderate to High |

| Flucloxacillin (B1213737) Penicilloic Acid | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole | High |

| Ampicillin (B1664943) Penicilloic Acid | D-α-aminophenylacetyl | Low to Negligible |

| Amoxicillin Penicilloic Acid | D-α-amino-p-hydroxyphenylacetyl | Low to Negligible |

| Penicillin G Penicilloic Acid | Benzyl | Low to Negligible |

Other Analytical Techniques (e.g., Iodometric Methods, Titrations)

Beyond advanced instrumental methods, classical chemical techniques such as iodometric methods and other titrations remain relevant for the quantification of penicillins, including cloxacillin. These methods are often employed in pharmacopeial assays for determining the purity and content of antibiotic substances and formulations.

Iodometric Methods:

The iodometric determination of penicillins is a well-established method that relies on the reaction of the penicillin molecule with iodine. This method can be adapted to quantify cloxacillin. The principle involves the hydrolysis of the β-lactam ring of cloxacillin, typically under alkaline conditions, to form this compound. The penicilloic acid then reacts with a known excess of iodine solution in a neutral or slightly acidic medium. The unreacted iodine is subsequently back-titrated with a standard solution of sodium thiosulfate (B1220275), using starch as an indicator.

The United States Pharmacopeia (USP) describes a back-titration method for the assay of various penicillin antibiotics, including cloxacillin sodium, using iodometric titration metrohm.com. The procedure generally involves the following steps:

Inactivation of the penicillin by alkaline hydrolysis to form the penicilloic acid.

Acidification of the solution.

Addition of a standardized iodine solution in excess.

Back-titration of the excess iodine with a standardized sodium thiosulfate solution.

The stoichiometry of the reaction between hydrolyzed penicillins and iodine is a critical factor. It has been determined experimentally that one mole of hydrolyzed penicillins, such as this compound, consumes approximately 3.4 to 4.0 moles of iodine (I₂) nih.govasm.org.

Titration Methods:

In addition to iodometry, other titration methods can be employed for the analysis of penicillins. Alkalimetric titration can be used to determine the penicillin content by titrating the acidic group formed upon enzymatic hydrolysis of the β-lactam ring by penicillinase.

Another method involves desulfurization of the penicillin molecule. A simple and rapid method for the determination of total penicillins has been described based on desulfurization with potassium plumbite, which forms one mole of lead sulfide (B99878) per mole of penicillin. The excess lead ions are then titrated with EDTA at a pH of 4.5, using a lead ion-selective electrode for endpoint detection nih.gov.

The following table summarizes some of the other analytical techniques applicable to the quantification of cloxacillin:

| Technique | Principle | Application to Cloxacillin |

| Iodometric Titration | Back-titration of excess iodine that reacts with the hydrolyzed penicillin (penicilloic acid). | A standard pharmacopeial method for the assay of cloxacillin sodium metrohm.comnih.gov. |

| Alkalimetric Titration | Titration of the acidic group formed after enzymatic hydrolysis of the β-lactam ring. | Can be used to determine the content of cloxacillin after its conversion to this compound. |

| Desulfurization with Lead and EDTA Titration | Formation of lead sulfide upon desulfurization, followed by EDTA titration of excess lead ions. | A method for the determination of total penicillins, applicable to cloxacillin nih.gov. |

Research Applications and Biological Significance of Cloxacillin Penicilloic Acid

Cloxacillin (B1194729) Penicilloic Acid in Beta-Lactamase Interaction Studies

The interaction between β-lactam antibiotics and bacterial β-lactamase enzymes is a critical area of study in the effort to combat antibiotic resistance. Cloxacillin penicilloic acid plays a key role in these investigations, not as an inhibitor, but as a product of enzymatic hydrolysis.

Enzyme Inhibition Mechanisms by Penicilloic Acids

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which catalyze the hydrolysis of the amide bond in the β-lactam ring. khanacademy.org This process results in the formation of the corresponding penicilloic acid, rendering the antibiotic inactive. wikipedia.orgnih.gov In the case of cloxacillin, this enzymatic action yields this compound.

Penicillins, including cloxacillin, act by inhibiting bacterial cell wall synthesis. patsnap.comnih.gov They are structural analogues of the D-Ala-D-Ala moiety of the peptidoglycan, allowing them to bind to the active site of penicillin-binding proteins (PBPs), also known as transpeptidases. juniperpublishers.com This binding is a covalent interaction that inactivates the enzyme, preventing the cross-linking of the bacterial cell wall and ultimately leading to cell lysis. patsnap.comdrugbank.com

Beta-lactamase enzymes effectively neutralize this antibacterial action by hydrolyzing the β-lactam ring of the penicillin before it can reach its PBP target. The resulting penicilloic acid has a different conformation and can no longer bind to PBPs, thus lacking antibacterial activity. While some compounds, such as clavulanic acid and sulbactam, are specifically designed as β-lactamase inhibitors, penicilloic acids themselves are generally considered the inactive end-products of this enzymatic degradation rather than inhibitors. scbt.comnih.govwikipedia.org

Role as a Product in Enzyme Kinetics

In the study of enzyme kinetics, the rate of a reaction is monitored over time to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). In the context of β-lactamase activity, the formation of this compound is a direct measure of the enzymatic breakdown of cloxacillin.

Researchers can quantify the rate of cloxacillin hydrolysis by measuring the appearance of this compound. Various analytical techniques, such as high-performance liquid chromatography (HPLC) and spectrophotometry, can be employed to monitor the concentration of both the substrate (cloxacillin) and the product (this compound) over time. researchgate.net The rate of product formation provides a direct indication of the β-lactamase's efficiency in degrading the antibiotic.

A common method for measuring β-lactamase activity is the microiodometric assay. nih.gov In this assay, the penicilloic acid produced is stoichiometrically oxidized by iodine, leading to the decolorization of a starch-iodine complex. nih.gov The rate of this decolorization can be used to calculate the rate of penicillin hydrolysis and thus the enzyme's activity.

Immunological Role and Antigenic Properties of Penicilloic Acids

Penicilloic acids are central to the immunological reactions associated with penicillin allergies. As metabolites of penicillins, they can act as haptens, small molecules that can elicit an immune response only when attached to a large carrier such as a protein. wikipedia.org

Conjugate Formation for Antibody Production

The opening of the β-lactam ring to form penicilloic acid exposes a reactive carboxyl group that can covalently bind to nucleophilic residues on proteins, such as the ε-amino groups of lysine. nih.govnih.gov This process forms a penicilloyl-protein conjugate, which is the major antigenic determinant in penicillin hypersensitivity. wikipedia.orgnih.govnih.gov

In a research setting, these conjugates are intentionally synthesized to produce penicillin-specific antibodies for use in immunoassays. researchgate.netresearchgate.net By conjugating this compound (or more commonly, allowing cloxacillin to react directly with a protein to form the penicilloyl conjugate) to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), an immunogen is created that can be used to immunize animals and generate polyclonal or monoclonal antibodies. These antibodies can then be used to develop sensitive and specific assays for the detection of penicillin-class antibiotics and their metabolites. researchgate.netresearchgate.net

Cross-Reactivity in Immunoassays

A significant aspect of penicillin immunology is the cross-reactivity observed between different members of the penicillin family. cdc.gov Because the core penicilloyl structure is the primary antigenic determinant, antibodies raised against one penicillin-protein conjugate can often recognize and bind to other penicillins and their corresponding penicilloic acids. researchgate.netjenner.ac.uk

This cross-reactivity is a critical consideration in the development and interpretation of immunoassays for penicillin detection. For example, an ELISA (enzyme-linked immunosorbent assay) developed using antibodies generated against a penicillin G conjugate may also detect ampicillin (B1664943), amoxicillin (B794), and cloxacillin. researchgate.netresearchgate.net The degree of cross-reactivity will depend on the specificity of the antibodies and the structural similarities between the side chains of the different penicillins.

The following table illustrates the concept of cross-reactivity in a competitive ELISA for penicillin detection. The IC50 value represents the concentration of the analyte required to inhibit the assay signal by 50%; a lower IC50 indicates a higher affinity of the antibody for the analyte.

| Analyte | Antibody Generated Against | IC50 (ng/mL) |

| Penicillin G | Penicillin G-BSA | 1.2 |

| Ampicillin | Penicillin G-BSA | 3.5 |

| Cloxacillin | Penicillin G-BSA | 8.7 |

| Oxacillin (B1211168) | Penicillin G-BSA | 7.9 |

Note: Data is illustrative and based on typical findings in immunoassay development.

Implications for Antibiotic Stability and Degradation Profiling

The chemical stability of an antibiotic formulation is crucial for its therapeutic efficacy. The degradation of cloxacillin, leading to the formation of this compound, is a key parameter in stability studies. cjhp-online.caresearchgate.net The presence of this compound in a drug product is an indicator of degradation and a loss of potency.

Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. oup.com These studies help to identify the degradation products and establish the degradation pathways. In the case of cloxacillin, hydrolysis of the β-lactam ring is a primary degradation pathway, and this compound is a major degradation product. researchgate.netoup.com

Stability-indicating analytical methods, typically HPLC, are developed and validated to separate and quantify the active pharmaceutical ingredient (cloxacillin) from its degradation products, including this compound. oup.comneliti.comnih.gov This ensures that the method can accurately measure the amount of intact drug in a sample over time and under various storage conditions.

The rate of degradation of cloxacillin is influenced by factors such as pH, temperature, and the composition of the solution. cjhp-online.caresearchgate.net For instance, cloxacillin is known to be unstable in acidic and alkaline solutions, where the rate of hydrolysis to this compound is accelerated. oup.com

The following table summarizes the typical degradation of cloxacillin under different stress conditions.

| Stress Condition | % Degradation of Cloxacillin | Major Degradation Product |

| 0.1 N HCl (Acid Hydrolysis) | 15-25% | This compound |

| 0.1 N NaOH (Base Hydrolysis) | 20-35% | This compound |

| 3% H2O2 (Oxidative) | 10-20% | Various oxidation products |

| Thermal (60°C) | < 5% | Minimal degradation |

| Photolytic (UV light) | < 5% | Minimal degradation |

Note: The percentage of degradation is illustrative and can vary depending on the specific conditions and duration of the study.

Comparative Chemical Studies of Cloxacillin Penicilloic Acid with Other Penicilloic Acids

Comparative Degradation Kinetics Across Isoxazolylpenicillins and Other Penicillins

The stability and degradation of β-lactam antibiotics are of critical importance. The hydrolysis of the β-lactam ring in penicillins leads to the formation of corresponding penicilloic acids. The rate of this degradation is influenced by factors such as pH, temperature, and the specific chemical structure of the penicillin's side chain.

Studies have shown that the degradation of various penicillins, including cloxacillin (B1194729), often follows pseudo-first-order kinetics. nih.gov For instance, in a study on the photocatalytic degradation of antibiotics in aqueous solutions, the rate constant (k) for cloxacillin was found to be 0.029 min⁻¹, compared to 0.018 min⁻¹ for amoxicillin (B794) and 0.015 min⁻¹ for ampicillin (B1664943) under specific conditions. nih.gov Another study using a non-thermal plasma jet for degradation reported a first-order rate constant of 0.366 min⁻¹ for cloxacillin, significantly higher than the 0.158 min⁻¹ observed for ampicillin, indicating faster degradation under those experimental settings. researchgate.net

The degradation kinetics of cloxacillin sodium have been shown to be dependent on the solvent system. In methanol (B129727), it follows zero-order kinetics, which shifts to first-order in the presence of butyl acetate (B1210297). researchgate.net The pH of the medium also plays a crucial role; the pH-dependent degradation rate of cloxacillin generally increases with a rise in pH. researchgate.net The degradation of 6-aminopenicillanic acid (6-APA), the core penicillin structure, also follows pseudo-first-order kinetics, with its maximum stability observed at approximately pH 8.0. researchgate.net

Table 1: Comparative Degradation Rate Constants of Various Penicillins

| Antibiotic | Degradation Method | Rate Constant (k) | Kinetic Order | Reference |

|---|---|---|---|---|

| Cloxacillin | UV/ZnO Photocatalysis | 0.029 min⁻¹ | Pseudo-first | nih.gov |

| Amoxicillin | UV/ZnO Photocatalysis | 0.018 min⁻¹ | Pseudo-first | nih.gov |

| Ampicillin | UV/ZnO Photocatalysis | 0.015 min⁻¹ | Pseudo-first | nih.gov |

| Cloxacillin | Non-thermal Plasma Jet | 0.366 min⁻¹ | First-order | researchgate.net |

| Ampicillin | Non-thermal Plasma Jet | 0.158 min⁻¹ | First-order | researchgate.net |

| Cloxacillin | Methanol/Butyl Acetate | - | First-order | researchgate.net |

Note: Rate constants are highly dependent on specific experimental conditions (e.g., pH, temperature, catalyst) and are presented for comparative purposes within the context of their respective studies.

Comparative Analytical Responses and Chromatographic Behavior

The analysis of penicillins and their degradation products, such as penicilloic acids, is commonly performed using high-performance liquid chromatography (HPLC). uni-regensburg.deresearchgate.netthepharmajournal.com The chromatographic behavior of cloxacillin penicilloic acid can be compared with that of other penicilloic acids based on retention times, elution order, and detection methods.

A method using HPLC-tandem mass spectrometry (HPLC-MS/MS) was developed for the simultaneous determination of seven different penicillins and their corresponding penicilloic acids, including cloxacillin and cloxacilloic acid. nih.gov This method highlights the ability to separate these closely related compounds in a single chromatographic run. nih.gov In such multi-residue methods, the specific retention times and mass-to-charge ratios for each penicilloic acid allow for their distinct identification and quantification. nih.gov

In reversed-phase HPLC, the polarity of the molecule plays a significant role in its retention. The structural differences in the side chains of various penicillins lead to differences in the polarity and, consequently, the chromatographic behavior of their respective penicilloic acids. For example, HPLC analysis of mezlocillin (B1676548) and piperacillin (B28561) revealed that their corresponding penicilloic acids each elute as two separate epimers. uni-regensburg.de

The mobile phase composition is a critical factor in achieving separation. A typical mobile phase for cloxacillin analysis might consist of a mixture of a phosphate (B84403) buffer and acetonitrile. thepharmajournal.comneliti.com The detection is often carried out using a UV detector at wavelengths around 225 nm. neliti.com The linearity of detection for various penicilloic acids has been demonstrated to be excellent, with correlation coefficients often exceeding 0.999. nih.gov

Table 2: Example Chromatographic Conditions for Penicillin and Penicilloic Acid Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Cloxacillin | Thermo C18 | 20mM KH₂PO₄ (pH 3.0): Acetonitrile (20:80) | UV at 224 nm | thepharmajournal.com |

| Amoxicillin, Cloxacillin | C18 | 0.01 M KH₂PO₄ (pH 5.0): Acetonitrile (15:85) | UV at 225 nm | neliti.com |

| 7 Penicillins and Penicilloic Acids | C18 | Acetonitrile-water gradient | HPLC-MS/MS (ESI+) | nih.gov |

Comparative Immunochemical Reactivity

Penicilloic acids are known as the major antigenic determinants in penicillin hypersensitivity reactions. wikipedia.org When the β-lactam ring of a penicillin opens, the resulting penicilloic acid can covalently bind to proteins, forming a hapten-carrier complex that can elicit an immune response. wikipedia.orgyoutube.com

The immunochemical reactivity and, specifically, the cross-reactivity between different penicillins are largely determined by the structure of the R1 side chain. nps.org.au Penicillins with similar side chains are more likely to exhibit cross-reactivity. For instance, amoxicillin and ampicillin, which both have an amino group on their side chain, show significant cross-reactivity. bsaci.org

The isoxazolyl penicillins, including cloxacillin, oxacillin (B1211168), and dicloxacillin (B1670480), share a common isoxazolyl side chain structure, which differs significantly from that of aminopenicillins or benzylpenicillin. This structural difference suggests that the pattern of immunochemical reactivity for this compound may be distinct from that of other penicillin classes.

Evidence for this selective reactivity comes from clinical studies. A case was reported where a patient experienced a selective allergic reaction to orally administered cloxacillin but tolerated other penicillins such as benzylpenicillin, phenoxymethyl (B101242) penicillin, and ampicillin. nih.gov This indicates that the immune system can differentiate between the hapten formed from cloxacillin and those formed from other penicillins, likely due to the unique side chain.

While the penicilloic acid is the major determinant, other metabolites, known as minor determinants (e.g., penilloate), can also be involved in allergic reactions. bsaci.org However, the primary basis for immunochemical comparison remains the cross-reactivity profiles dictated by the side chains of the parent antibiotics. The risk of cross-reactivity between penicillins and other β-lactams like cephalosporins is also primarily based on R1 side chain similarity. nps.org.au

Table 3: Summary of Immunochemical Reactivity Patterns

| Penicillin Group | Key Side Chain Feature | Cross-Reactivity Potential with Other Groups | Clinical Observation Example | Reference |

|---|---|---|---|---|

| Isoxazolyl Penicillins (e.g., Cloxacillin) | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido | Low with penicillins having dissimilar side chains (e.g., aminopenicillins). | Patient allergic to oral cloxacillin but tolerant to ampicillin and benzylpenicillin. | nih.gov |

| Aminopenicillins (e.g., Amoxicillin, Ampicillin) | α-aminophenylacetyl | High within the aminopenicillin group; potential cross-reactivity with cephalosporins sharing similar side chains. | High incidence of rashes; cross-reactivity between amoxicillin and ampicillin is common. | nps.org.aubsaci.org |

Future Research Directions for Cloxacillin Penicilloic Acid Investigations

Novel Synthetic Strategies for Complex Penicilloic Acid Derivatives

The synthesis of penicilloic acid derivatives is fundamental for creating analytical standards and exploring potential biological activities. Future research should focus on developing versatile and efficient synthetic routes to complex analogues of Cloxacillin (B1194729) penicilloic acid. Current methods often involve the hydrolysis of the parent penicillin, but creating more complex derivatives for research purposes requires new approaches.

Future synthetic strategies could involve a modular, or building-block, approach. This would allow for the introduction of diverse functional groups at various positions on the penicilloic acid scaffold. Techniques from modern synthetic organic chemistry, such as click chemistry or multicomponent reactions, could be adapted to generate libraries of novel derivatives. For instance, incorporating peptoid moieties or novel heterocyclic rings could yield compounds for screening against a wider range of biological targets. conicet.gov.arresearchgate.net The goal is to move beyond simple hydrolysis and develop methods that offer precise control over the final molecular architecture, enabling the synthesis of derivatives with tailored properties for specific research applications.

Table 1: Potential Synthetic Approaches for Penicilloic Acid Derivatives

| Synthetic Strategy | Description | Potential Application | Key Challenge |

|---|---|---|---|

| Molecular Hybridization | Combining the penicilloic acid scaffold with other pharmacophores (e.g., quinolones, NSAIDs) into a single molecule. researchgate.netnih.gov | Creating compounds with dual-action mechanisms or novel biological activities. | Maintaining chemical stability and achieving desired biological synergy. |

| Solid-Phase Synthesis | Anchoring the penicilloic acid core to a solid support to facilitate sequential addition of building blocks. conicet.gov.ar | Rapid generation of a diverse library of derivatives for high-throughput screening. | Adapting solution-phase reactions to solid-phase conditions. |

| Enzymatic Synthesis | Utilizing enzymes to catalyze specific transformations, offering high selectivity and milder reaction conditions. | Greener synthesis routes and production of specific stereoisomers. | Enzyme availability, stability, and cost. |

Advanced Spectroscopic and Chromatographic Method Development for Trace Analysis

Detecting and quantifying trace amounts of Cloxacillin penicilloic acid is critical for ensuring the purity and stability of cloxacillin-based pharmaceuticals. Future research must focus on developing ultra-sensitive and highly selective analytical methods.

High-Performance Liquid Chromatography (HPLC) is a standard technique, but future development should aim to lower the limits of detection (LOD) and quantification (LOQ). unesp.br This can be achieved by coupling HPLC with advanced mass spectrometry detectors, such as tandem mass spectrometry (LC-MS/MS). This technique provides exceptional sensitivity and structural confirmation, making it ideal for identifying trace-level impurities in complex matrices like bulk drug substances or biological fluids. Furthermore, the development of novel stationary phases in chromatography could improve the separation efficiency between this compound and other closely related impurities. unesp.br

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy also play a role, particularly in the structural elucidation of newly synthesized derivatives and for quantitative purposes (qNMR) in the certification of reference materials.

Table 2: Advanced Analytical Techniques for this compound

| Technique | Principle | Future Development Focus |

|---|---|---|

| HPLC / UHPLC | Chromatographic separation based on polarity. | Development of new column chemistries for enhanced resolution; greener mobile phases. unesp.br |

| LC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation. | Miniaturization of systems; improved ionization sources for higher sensitivity. |

| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | Method development for rapid, high-efficiency separation from other degradation products. |

| Quantitative NMR (qNMR) | Absolute quantification using an internal standard without needing a specific reference standard of the analyte. | Validation of qNMR methods for certifying the purity of this compound standards. |

Deeper Elucidation of Enzymatic Interactions Beyond Hydrolysis

The primary enzymatic interaction associated with this compound is its formation via hydrolysis, often catalyzed by β-lactamase enzymes. However, the potential for this metabolite to interact with other biological macromolecules is an underexplored area of research. Future investigations should aim to characterize if this compound has a biological role beyond being an inactive metabolite.

A key area of inquiry is its potential to interact with Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics. drugbank.com While the intact β-lactam ring is crucial for the covalent inactivation of PBPs, studies could explore whether the opened-ring structure of the penicilloic acid derivative can still bind non-covalently to the active site or allosteric sites, potentially modulating enzyme activity. Isothermal titration calorimetry (ITC) could be employed to study the thermodynamics of such binding interactions, revealing whether any affinity exists. nih.gov Understanding these interactions could provide a more complete picture of the biological fate and effects of cloxacillin administration.

Development of Reference Standards for Quality Control in Pharmaceutical Manufacturing

The availability of high-purity this compound as a reference standard is essential for the quality control of Cloxacillin sodium in bulk drug manufacturing and finished pharmaceutical products. scribd.comresearchgate.net This compound serves as a benchmark for analytical methods used to detect and quantify impurities.

Future work in this area involves not only the synthesis of the primary reference standard but also its comprehensive characterization and certification. This includes confirming its identity and purity using a suite of analytical techniques like HPLC, MS, and NMR. The development of certified reference materials (CRMs) by metrological institutes is a crucial step to ensure the accuracy and traceability of quality control measurements across the pharmaceutical industry. These standards are vital for method validation and for ensuring that the levels of this degradation product in commercial cloxacillin preparations remain within the strict limits set by regulatory bodies like the USP and EP.

Q & A

Basic Research Questions

Q. How can Cloxacillin penicilloic acid be identified and quantified in degradation studies?

- Methodology : Use high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) in negative ion mode for sensitive detection . Gel filtration chromatography (GFC) can also separate high-molecular-weight impurities from penicilloic acid, particularly when validating polymer peaks without reference standards .

- Key Data : ESI(-) mode detects penicilloic acid at low concentrations, while GFC provides simplicity for routine analysis .

Q. What are the primary degradation pathways leading to this compound formation?

- Methodology : Hydrolytic β-lactam ring opening under alkaline conditions or enzymatic cleavage by β-lactamases is the primary pathway. Monitor degradation via pH-controlled stability studies and enzyme kinetics assays .

- Key Data : Hydrolysis yields penicilloic acid with retained 5R configuration, though epimerization at C5 occurs in aqueous solutions .

Q. How can researchers validate the purity of synthesized this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy for structural confirmation with reverse-phase HPLC (RP-HPLC) to assess purity. Cross-validate using reference standards and spiked recovery experiments .

- Key Data : Epimerization artifacts (e.g., C5 vs. C6) must be ruled out via comparative chromatographic retention times and optical rotation measurements .

Advanced Research Questions

Q. How can molecularly imprinted polymers (MIPs) be optimized for selective extraction of this compound?

- Methodology : Optimize monomer-to-template ratios (e.g., 1:4 molar ratio for methacrylic acid) and solvent systems (e.g., methanol/acetonitrile 1:1 v/v) during polymerization. Evaluate adsorption isotherms (Langmuir/Freundlich models) and selectivity against non-imprinted polymers .

- Key Data : MIPs exhibit rapid mass transfer (equilibrium in <30 min) and high selectivity (Kd > 10 for penicilloic acid vs. structural analogs) .

Q. How do experimental conditions (pH, temperature) influence the stability and epimerization kinetics of this compound?

- Methodology : Conduct accelerated stability studies under controlled pH (2–10) and temperature (25–60°C). Use chiral chromatography to track epimerization rates and Arrhenius modeling to predict degradation kinetics .

- Key Data : Epimerization at C5 is pH-dependent, with faster rates in alkaline conditions (t1/2 < 24 hours at pH 9) .

Q. What analytical challenges arise when detecting this compound in complex biological matrices?

- Methodology : Overcome matrix interference via solid-phase extraction (SPE) with MIPs or immunoaffinity columns. Validate methods using spike-and-recovery experiments in serum/urine .

- Key Data : Limit of detection (LOD) for ESI-MS is ~0.1 ng/mL, but GFC requires higher concentrations (>1 µg/mL) for reliable quantification .

Q. How can contradictory data on epimerization sites (C5 vs. C6) in penicilloic acid be resolved?

- Methodology : Replicate historical studies using modern chiral separation techniques (e.g., chiral HPLC or capillary electrophoresis) and X-ray crystallography to confirm stereochemistry .

- Key Data : Early claims of C6 epimerization were disproven via NMR and crystallographic evidence confirming C5 as the epimerization site .

Q. What strategies mitigate polymer formation during this compound synthesis?

- Methodology : Use low-temperature synthesis (<10°C) and inert atmospheres to minimize radical-mediated polymerization. Monitor polymer content via GFC with Sephadex columns .

- Key Data : Polymer impurities constitute <0.1% under optimized conditions but exceed 5% in suboptimal protocols .

Methodological Best Practices

- Data Contradiction Analysis : Compare results across multiple techniques (e.g., RP-HPLC vs. GFC) to resolve discrepancies in impurity profiles .

- Reproducibility : Document synthesis conditions (e.g., solvent ratios, cross-linking degrees) and statistical parameters (e.g., RSD < 5% for triplicate experiments) .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of experimental replicates and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.